molecular formula C11H17NO2 B571499 Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI) CAS No. 120263-86-7

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)

Cat. No.: B571499
CAS No.: 120263-86-7
M. Wt: 195.262
InChI Key: YFNJOKOBOBELER-UHFFFAOYSA-N
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Description

Carbamic acid derivatives are a critical class of organic compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The compound "Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)" is a carbamate ester featuring a bicyclic octahydro-2aH-cycloprop[cd]indene moiety. This structure combines a cyclopropane ring fused to an indene system, which is partially hydrogenated (octahydro), creating a rigid, three-dimensional framework. The methyl ester group at the carbamic acid position enhances stability and modulates physicochemical properties such as solubility and bioavailability.

Properties

IUPAC Name

methyl N-(6-tricyclo[4.3.0.02,9]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-14-10(13)12-11-5-2-3-7-8(4-6-11)9(7)11/h7-9H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPCLPQUYYYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC12CCCC3C1C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The cycloprop[cd]inden ring system may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Derivatives

The compound’s uniqueness lies in its bicyclic cyclopropane-indene hybrid scaffold. Below is a comparative analysis with structurally analogous carbamates from the evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name (9CI) Key Substituents/Features Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Notable Applications/Properties Reference
Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester Bicyclic octahydro-cyclopropindene, methyl ester Not provided Not available N/A N/A Potential steric hindrance for receptor binding
Carbamic acid, (tetrahydro-2H-thiopyran-4-yl)-, 1,1-dimethylethyl ester Thiopyran ring, tert-butyl ester C10H19NO2S 217.33 2.1 1 donor, 3 acceptors Sulfur-containing scaffold for redox activity
Carbamic acid, [2-cyano-4-pyridinyl]-, 1,1-dimethylethyl ester Cyano-pyridine, tert-butyl ester C12H15N3O2 219.24 1.5 1 donor, 4 acceptors High polarity for aqueous solubility
Carbamic acid, [(2-thiazolylamino)carbonyl]-, ethyl ester Thiazole-urea hybrid, ethyl ester C7H9N3O3S Not provided N/A 2 donors, 5 acceptors Bioactive heterocycle for antimicrobial agents

Key Observations

Structural Complexity: The target compound’s bicyclic cyclopropane-indene system distinguishes it from simpler carbamates (e.g., tert-butyl esters in ).

Polarity and Solubility: Compared to the pyridine-cyano derivative (XLogP3 = 1.5, ), the target compound’s octahydro scaffold likely increases hydrophobicity (higher XLogP3), affecting membrane permeability.

Bioactivity : Thiazole- and thiopyran-containing analogs () highlight the role of heteroatoms in modulating bioactivity. The absence of such groups in the target compound suggests divergent pharmacological pathways.

Synthetic Challenges : The cyclopropane-indene system may require specialized synthetic routes, unlike tert-butyl carbamates, which are often synthesized via straightforward esterification .

Biological Activity

Carbamic acid derivatives, particularly methyl esters, have garnered attention in pharmacological and toxicological research due to their diverse biological activities. This article focuses on the compound Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI) , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is classified as a methyl carbamate with the following chemical properties:

  • IUPAC Name : Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester
  • Molecular Formula : C11H15NO2
  • Molecular Weight : 195.25 g/mol

Biological Activity Overview

The biological activity of Carbamic acid derivatives can be attributed to their interaction with various biological systems. This section summarizes key findings from relevant studies.

1. Toxicity Studies

Toxicological assessments reveal that Carbamic acid derivatives exhibit low acute toxicity. The median lethal dose (LD50) for related compounds is often greater than 2000 mg/kg in rodent models, indicating a relatively safe profile for acute exposure . However, sub-lethal effects have been documented, including histopathological changes in reproductive organs.

2. Metabolism and Excretion

Research indicates that the metabolism of carbamate compounds involves oxidation and conjugation processes. In Sprague Dawley rats, significant metabolites such as 5-hydroxy-carbendazim were identified following oral administration . The urinary excretion of these metabolites correlates with the administered dose, suggesting efficient metabolic processing.

Case Studies

Several studies have investigated the biological effects of carbamic acid derivatives:

Study 1: Enzyme Activity Induction

In Wistar rats treated with varying doses of carbendazim (a related compound), enzyme activity was significantly induced. Notable increases were observed in:

  • Cytochrome P450 enzymes
  • Glucuronyl transferases

These findings suggest potential implications for drug metabolism and detoxification processes in mammals .

Study 2: Histopathological Effects

A chronic exposure study revealed that oral administration of carbendazim led to degenerative changes in the testes and reduced sperm counts in male rats at high doses (780 mg/kg) . These findings underscore the reproductive toxicity associated with prolonged exposure to carbamate compounds.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various carbamic acid derivatives:

Compound NameLD50 (mg/kg)Key Biological EffectsMetabolites Identified
Carbamic acid, (octahydro-2aH-cycloprop...)>2000Low acute toxicity; potential reproductive effects5-Hydroxy-carbendazim
Ethyl-Carbamic Acid Methyl Ester>2000Low acute toxicity; central nervous system effectsMethyl(5-hydroxy-6-oxo-carbamate)
Carbendazim~1000Induces enzyme activity; reproductive toxicityVarious sulfate and glucuronide conjugates

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